molecular formula C14H22N2O B8666665 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide

2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide

Cat. No.: B8666665
M. Wt: 234.34 g/mol
InChI Key: IPCVQXIXRQWVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to an aminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine to form the aminoacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups. These products can have diverse applications in research and industry .

Scientific Research Applications

2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide include:

  • N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide
  • N-[2,6-Bis(1-methylethyl)phenyl]-2-thiophenesulfonamide
  • Diafenthiuron

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two isopropyl groups and an aminoacetamide moiety.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H22N2O/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8,15H2,1-4H3,(H,16,17)

InChI Key

IPCVQXIXRQWVFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-[2,6-bis(1-methylethyl)phenyl]-2-[(phenylmethyl)amino]acetamide (Example V) (0.80 g, 2.5 mmol) in methanol (10 mL) is added 20% Pd/C (0.1 g). The mixture is stirred under an atmosphere of hydrogen for 20 hours. After filtration and concentration, flash chromatography (ethyl acetate) affords 0.47 g of the title compound as a white solid; mp 88°-95° C.
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0.8 g
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0.1 g
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Synthesis routes and methods II

Procedure details

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